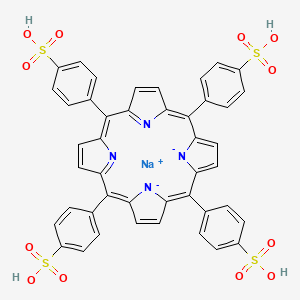
N-Ethyl-N-methylaniline
Overview
Description
N-Ethyl-N-methylaniline is an organic compound with the chemical formula C9H13N. It is a secondary amine where the nitrogen atom is bonded to both an ethyl group and a methyl group, along with a phenyl ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Mechanism of Action
Target of Action
N-Ethyl-N-methylaniline is a derivative of aniline It’s known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . This can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Aniline derivatives can influence a variety of biochemical pathways depending on their specific targets . These effects can have downstream impacts on various cellular processes.
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 203-205°c and density of 0947 g/mL at 25°C, may influence its bioavailability .
Result of Action
It’s known that aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-N-methylaniline can be synthesized through several methods. One common method involves the alkylation of aniline. The process typically includes the following steps:
N-Methylation of Aniline: Aniline is first methylated using methanol in the presence of a catalyst such as cyclometalated ruthenium complexes.
N-Ethylation of N-Methylaniline: The resulting N-methylaniline is then ethylated using ethyl halides under basic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-Ethyl-N-methylaniline has diverse applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.
Medicine: It is explored for its potential in drug development due to its structural similarity to bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Comparison with Similar Compounds
N-Methylaniline: Similar structure but lacks the ethyl group.
N,N-Dimethylaniline: Contains two methyl groups instead of one ethyl and one methyl group.
N-Ethylaniline: Contains an ethyl group but lacks the methyl group.
Uniqueness: N-Ethyl-N-methylaniline is unique due to the presence of both an ethyl and a methyl group attached to the nitrogen atom. This dual substitution imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
N-ethyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHQUIPUBYPZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060628 | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-97-8 | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL-N-METHYLANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PKC9G2DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of N-Ethyl-N-methylaniline in rabbit liver microsomes?
A1: In rabbit liver microsomes, this compound is primarily metabolized through N-oxidation and N-demethylation. N-deethylation and di-dealkylation occur to a lesser extent. [] Research indicates that N-oxidation and N-dealkylation are distinct metabolic routes, with N-dealkylation, but not N-oxidation, being enhanced by the presence of NADH. []
Q2: Which enzyme systems are involved in the metabolism of this compound?
A2: Evidence suggests that this compound's alpha-C-oxidation is mediated by a cytochrome P-450-dependent pathway. In contrast, N-oxidation appears to be primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]
Q3: Is there species variability in the N-oxygenation of this compound?
A3: Yes, significant species differences exist in the stereoselectivity of N-oxygenation. Studies show that while all tested species exhibited preferential N-oxygenation of the (-)-S-enantiomer, the degree of selectivity varied. []
Q4: Can this compound act as an inducer or inhibitor of drug-metabolizing enzymes?
A4: While not directly addressed in the provided research, the involvement of cytochrome P450 and FMO in this compound metabolism raises the possibility of interactions with other compounds metabolized by these enzymes. Further research is needed to explore this potential.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.
Q6: What analytical techniques are used to identify and quantify this compound and its metabolites?
A6: Gas-liquid chromatography (GLC) is a primary method for the determination of this compound and its metabolites. [] Mass spectrometry, including electron impact and chemical ionization techniques, is valuable for identifying N-oxidation products. []
Q7: How do substituents on the aromatic ring influence the metabolism of this compound?
A7: Studies on 4-substituted this compound derivatives show that the pKa of the compound, but not the log P value, appears to influence the apparent Km for both alpha-C- and N-oxidation. []
Q8: What insights do computational chemistry studies offer on the conformation of this compound and its derivatives?
A8: Combined molecular mechanics and ab initio calculations of 13C and 15N NMR chemical shifts have provided insights into the conformational preferences of this compound and its derivatives. Notably, this compound exhibits conformational mobility with two rapidly interconverting conformers. []
Q9: How does the structure of this compound relate to its reactivity in nitrosative dealkylation reactions?
A9: Studies using this compound as a model substrate reveal that the regioselectivity of nitrosative dealkylation is influenced by the acidity of the reaction mixture. Mechanistic investigations suggest an electron transfer-proton transfer mechanism is involved in these reactions. []
Q10: What information is available regarding the stability and formulation of this compound?
A10: While specific stability data on this compound is limited in the provided research, its use in a study on the thermal degradation of model epoxy resin compounds suggests potential for thermal instability. [] Formulation strategies to improve stability and other properties would require further investigation.
Q11: What safety precautions should be taken when handling this compound?
A11: While the provided research focuses on metabolic pathways and chemical properties, it's crucial to handle all chemicals with appropriate safety measures. Consult the safety data sheet (SDS) for specific handling and storage instructions.
Q12: Is there information available on the environmental impact and degradation of this compound?
A12: The research papers provided do not offer insights into the environmental impact of this compound. Assessing its potential for biodegradation and ecotoxicological effects would be crucial for a comprehensive environmental evaluation.
Q13: What are potential future research directions for this compound?
A13: Future research could explore:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)


![4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide](/img/structure/B1214221.png)
![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)



